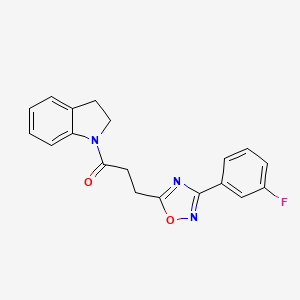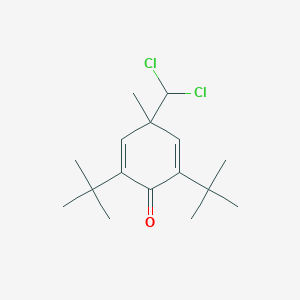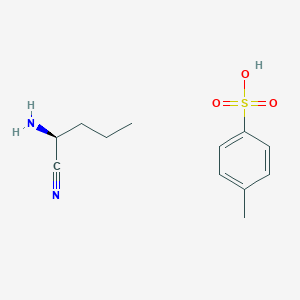
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid is a compound that combines an amino nitrile with a sulfonic acid The amino nitrile component, (2S)-2-aminopentanenitrile, is a chiral molecule with potential applications in asymmetric synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanenitrile can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. The reaction conditions typically require a controlled environment to ensure the formation of the desired chiral product.
4-methylbenzenesulfonic acid is industrially produced by the sulfonation of toluene using concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
4-methylbenzenesulfonic acid is known for its role in:
Esterification: It acts as a catalyst in Fischer–Speier esterification reactions.
Acetalization: It is used in the acetalization of aldehydes.
Transesterification: It facilitates transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, sulfuric acid, and various reducing agents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, esters, and acetals, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a catalyst in various organic reactions.
Medicine: It is explored for its role in drug synthesis and development.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of (2S)-2-aminopentanenitrile involves its ability to act as a nucleophile in various reactions, forming stable intermediates that can be further transformed into desired products. The 4-methylbenzenesulfonic acid component acts as a strong acid, facilitating protonation and activation of substrates in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Sulfanilic acid: Contains an amino group attached to the benzene ring, providing different reactivity.
Phenylsulfonic acid: Similar sulfonic acid functionality but with different substituents on the benzene ring
Uniqueness
The combination of (2S)-2-aminopentanenitrile with 4-methylbenzenesulfonic acid provides unique reactivity and catalytic properties, making it valuable in asymmetric synthesis and industrial applications. Its chiral nature and strong acidic properties allow for diverse applications in various fields.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
(2S)-2-aminopentanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5(7)4-6/h2-5H,1H3,(H,8,9,10);5H,2-3,7H2,1H3/t;5-/m.0/s1 |
Clé InChI |
FUDCIDYSHIFEAY-ZSCHJXSPSA-N |
SMILES isomérique |
CCC[C@@H](C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCCC(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

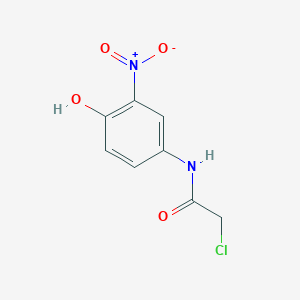
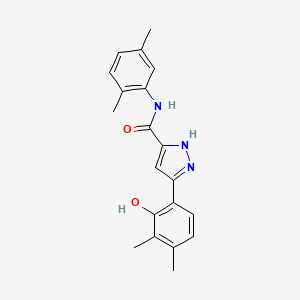

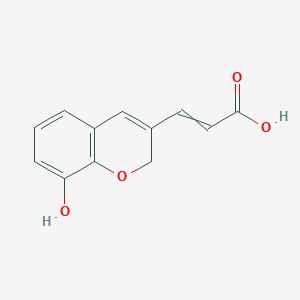
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)



